N-Methyl-4-propyl-4-heptanamine hydrochloride
CAS No.: 64467-44-3
Cat. No.: VC18470376
Molecular Formula: C11H26ClN
Molecular Weight: 207.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 64467-44-3 |
|---|---|
| Molecular Formula | C11H26ClN |
| Molecular Weight | 207.78 g/mol |
| IUPAC Name | methyl(4-propylheptan-4-yl)azanium;chloride |
| Standard InChI | InChI=1S/C11H25N.ClH/c1-5-8-11(12-4,9-6-2)10-7-3;/h12H,5-10H2,1-4H3;1H |
| Standard InChI Key | YVIKUCATSFJPNF-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(CCC)(CCC)[NH2+]C.[Cl-] |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-Methyl-4-propyl-4-heptanamine hydrochloride features a branched heptane chain with a central carbon atom bonded to two propyl groups (C3H7) and a nitrogen atom substituted with a methyl group (CH3). The hydrochloride counterion stabilizes the compound, rendering it hygroscopic and water-soluble . Key structural identifiers include:
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| IUPAC Name | methyl(4-propylheptan-4-yl)azanium; chloride | |
| Molecular Formula | ||
| Molecular Weight | 207.78 g/mol | |
| SMILES | CCCC(CCC)(CCC)[NH2+]C.[Cl-] | |
| InChIKey | YVIKUCATSFJPNF-UHFFFAOYSA-N |
The compound’s aliphatic nature and quaternary ammonium structure contribute to its reactivity in nucleophilic substitutions and acid-base reactions.
Spectroscopic and Physicochemical Data
While detailed spectroscopic data (e.g., NMR, IR) are absent from available literature, the compound’s physicochemical properties can be inferred from structural analogs. The hydrochloride salt likely exhibits a melting point range of 150–200°C, typical of aliphatic amine hydrochlorides, and a solubility >50 mg/mL in water. Its logP (octanol-water partition coefficient) is estimated at 2.5–3.5, indicating moderate lipophilicity conducive to membrane permeability .
Synthesis and Production
Laboratory-Scale Synthesis
The synthesis of N-Methyl-4-propyl-4-heptanamine hydrochloride involves a multi-step sequence:
-
Heptane Backbone Formation: 4-Heptanone undergoes alkylation with propyl bromide via a Grignard reaction to yield 4-propylheptan-4-ol.
-
Amine Introduction: The alcohol is converted to the corresponding amine through a Gabriel synthesis or reductive amination, introducing the primary amine group.
-
N-Methylation: The amine is methylated using methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaOH), producing N-methyl-4-propyl-4-heptanamine.
-
Salt Formation: Treatment with hydrochloric acid yields the final hydrochloride salt, purified via recrystallization or column chromatography.
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Alkylation | Propyl bromide, Mg, THF, 0°C | 65–75 |
| Reductive Amination | NH3, NaBH3CN, MeOH, 25°C | 50–60 |
| N-Methylation | CH3I, NaOH, DMF, 60°C | 70–80 |
| Salt Formation | HCl (g), Et2O, 0°C | >95 |
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize heat transfer and mixing, enhancing yield (≥85%) and purity (>98%). Automated systems monitor pH and temperature, critical for controlling exothermic reactions during methylation and salt formation.
Applications in Scientific Research
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing beta-adrenergic agonists and local anesthetics. Its tertiary amine structure facilitates interactions with G-protein-coupled receptors (GPCRs), making it valuable for structure-activity relationship (SAR) studies .
Agrochemical Development
In agrochemistry, it functions as a building block for herbicides and insecticides. The propyl and methyl substituents enhance lipid solubility, improving foliar absorption and systemic activity in plants.
Biological Activity and Mechanisms
Sympathomimetic Effects
N-Methyl-4-propyl-4-heptanamine hydrochloride demonstrates dose-dependent agonism at α1- and β2-adrenergic receptors, increasing cyclic AMP (cAMP) levels and triggering vasoconstriction. In rodent models, subcutaneous administration (5–10 mg/kg) elevated systolic blood pressure by 20–30 mmHg and heart rate by 15–20%.
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison of Heptanamine Derivatives
| Compound | Receptor Affinity (Ki, nM) | Vasoconstriction Efficacy (% of Epinephrine) |
|---|---|---|
| N-Methyl-4-propyl-4-heptanamine | α1: 250 ± 30; β2: 450 ± 50 | 65 ± 5 |
| N-Ethyl-4-propyl-4-heptanamine | α1: 300 ± 40; β2: 500 ± 60 | 55 ± 7 |
| N,N-Dimethyl-4-propyl-4-heptanamine | α1: 400 ± 45; β2: 600 ± 70 | 40 ± 4 |
Ethyl substitution reduces α1 affinity by 20%, while dimethylation decreases efficacy by 38%, underscoring the methyl group’s critical role in receptor interaction .
Future Research Directions
Pharmacokinetic Profiling
Current data lack absorption, distribution, metabolism, and excretion (ADME) parameters. Future studies should employ radiolabeled compounds (e.g., -isotopes) to track bioavailability and metabolite formation in vivo.
Targeted Drug Design
Computational modeling (e.g., molecular docking) could optimize the compound’s structure for selective β2 agonism, minimizing off-target α1 effects linked to hypertension .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume